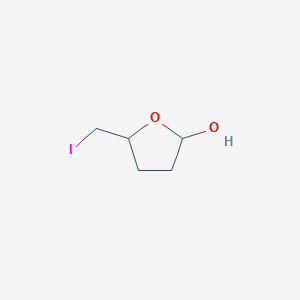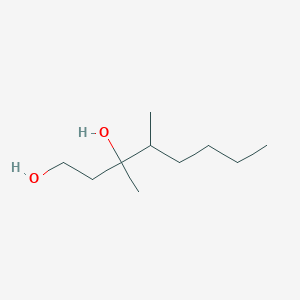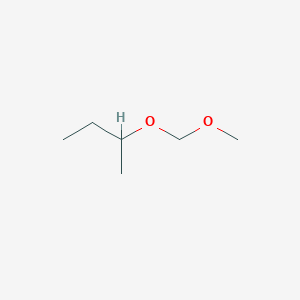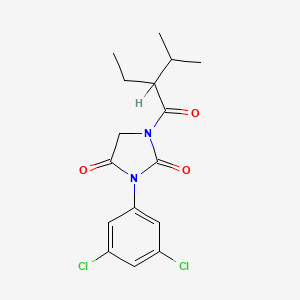
5-(Iodomethyl)oxolan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Iodomethyl)oxolan-2-ol: is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethyl group attached to the oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)oxolan-2-ol typically involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. This reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the desired product . The reaction conditions often include moderate temperatures and the use of a solvent like acetonitrile to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Iodomethyl)oxolan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group in the oxolane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of azido or cyano derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Iodomethyl)oxolan-2-ol is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated compounds on biological systems. It serves as a model compound to investigate the interactions of halogens with biomolecules.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for the synthesis of active pharmaceutical ingredients and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 5-(Iodomethyl)oxolan-2-ol involves its reactivity with nucleophiles and electrophiles. The iodomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as an intermediate. The hydroxyl group in the oxolane ring can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
5-(Bromomethyl)oxolan-2-ol: Similar structure but with a bromomethyl group instead of an iodomethyl group.
5-(Chloromethyl)oxolan-2-ol: Contains a chloromethyl group, offering different reactivity compared to the iodomethyl derivative.
5-(Fluoromethyl)oxolan-2-ol: Features a fluoromethyl group, which imparts unique properties due to the presence of fluorine.
Uniqueness: 5-(Iodomethyl)oxolan-2-ol is unique due to the presence of the iodomethyl group, which is larger and more polarizable compared to other halogens. This results in distinct reactivity patterns and makes the compound particularly useful in specific synthetic applications where iodine’s properties are advantageous .
Eigenschaften
CAS-Nummer |
90930-88-4 |
|---|---|
Molekularformel |
C5H9IO2 |
Molekulargewicht |
228.03 g/mol |
IUPAC-Name |
5-(iodomethyl)oxolan-2-ol |
InChI |
InChI=1S/C5H9IO2/c6-3-4-1-2-5(7)8-4/h4-5,7H,1-3H2 |
InChI-Schlüssel |
UNHAQFGNMGLFKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)




![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)

![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)


![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)

